[3-(4-Ethyl-phenyl)-propyl]-methyl-amine
Description
Structure
3D Structure
Properties
CAS No. |
886763-03-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-6-8-12(9-7-11)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
WMBOADWZEBVXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCNC |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 3 4 Ethyl Phenyl Propyl Methyl Amine and Analogues
Strategies for Carbon-Nitrogen Bond Formation in Phenethylamine (B48288) Scaffolds
The construction of the C-N bond is a cornerstone in the synthesis of phenethylamine derivatives. Several reliable and versatile methods are employed, each with its own set of advantages and limitations.
Reductive amination, also known as reductive alkylation, is a widely used and efficient method for preparing amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the desired amine. libretexts.org
For the synthesis of [3-(4-Ethyl-phenyl)-propyl]-methyl-amine, a suitable starting material would be 3-(4-ethylphenyl)propanal (B9433). This aldehyde can be reacted with methylamine (B109427) to form the corresponding imine, which is subsequently reduced.
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially when other reducible functional groups are present in the molecule. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.com
The general reaction scheme is as follows:

Recent advancements in reductive amination have focused on developing greener and more efficient protocols. For instance, metal-free reductive amination of aldehydes using glycerol (B35011) as a green solvent has been reported, offering a more environmentally friendly alternative. ias.ac.in Additionally, various catalysts, including those based on nickel nanoparticles, have been shown to facilitate transfer hydrogenation for reductive amination.
Direct alkylation of a primary amine is another approach to introduce the methyl group. In the context of synthesizing this compound, this would involve the reaction of 3-(4-ethylphenyl)propan-1-amine (B1325082) with a methylating agent, such as methyl iodide. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
A related method is N-alkylation using alcohols as alkylating agents, which can be achieved using an iridium catalyst. This method is considered clean and efficient. bath.ac.uk
Acylation followed by reduction offers a more controlled route to the secondary amine. The primary amine, 3-(4-ethylphenyl)propan-1-amine, can be acylated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired N-methylated product. While this is a two-step process, it often provides better selectivity and higher yields of the secondary amine compared to direct alkylation.
The Friedel-Crafts alkylation and acylation reactions are fundamental methods for introducing alkyl and acyl groups to an aromatic ring. youtube.comlibretexts.org While not directly forming the C-N bond in this specific case, these reactions are crucial for synthesizing the substituted phenylpropane backbone of the target molecule. For example, Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride would yield 1-(4-ethylphenyl)propan-1-one, a precursor that can be further modified to the required 3-(4-ethylphenyl)propyl skeleton.
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for C-N bond formation. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical approach. organic-chemistry.org
For the synthesis of phenethylamine scaffolds, palladium-catalyzed intermolecular hydroamination of vinylarenes has been developed. organic-chemistry.org For instance, the reaction of 4-ethylstyrene (B166490) with an appropriate amine in the presence of a palladium catalyst could potentially lead to the desired phenethylamine structure. Transition metal catalysts, including those based on gold, have also been investigated for the hydroamination of alkynes. frontiersin.org
Another innovative approach involves the use of photoredox catalysis. An organocatalytic photoredox system has been reported for the anti-Markovnikov hydroamination of alkenes, providing access to phenethylamine derivatives under mild conditions. researchgate.net Furthermore, a nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides, enabled by a photoredox catalyst, offers a modular route to a wide range of β-phenethylamine scaffolds. acs.org These cutting-edge methods offer new avenues for the efficient and selective synthesis of complex amines.
Stereoselective Synthesis of Chiral Isomers
While this compound itself is not chiral, the introduction of a substituent on the propyl chain would create a stereocenter, necessitating stereoselective synthetic methods to obtain enantiomerically pure isomers. The synthesis of chiral phenethylamines is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. mdpi.com
Several strategies are employed for the asymmetric synthesis of chiral amines. mdpi.com One common approach involves the use of chiral auxiliaries. For example, chiral 1-phenylethylamine (B125046) (α-PEA) has been extensively used as a chiral auxiliary in the diastereoselective synthesis of various compounds. nih.govmdpi.com The auxiliary is first attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the chiral product.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of amines. Chiral phosphoric acids, for instance, can catalyze the enantioselective hydroamination of alkenes. researchgate.net Additionally, enzymatic catalysis, utilizing enzymes such as transaminases, can provide high levels of stereoselectivity in the synthesis of chiral amines. mdpi.com
The synthesis of chiral α-alkyl phenethylamines can be achieved through the organometallic addition to chiral 2-aryl-1,3-oxazolidines. acs.org Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, can be employed to separate enantiomers. Palladium-catalyzed C-H olefination directed by a nosylamide group has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives. mdpi.com
Preparation of Derivatized Analogues for Structure-Activity Relationship Studies
To understand how the chemical structure of this compound influences its biological activity, a variety of derivatized analogues are synthesized and tested. These structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. nih.gov
Modifications can be made to various parts of the molecule:
Aromatic Ring Substitution: The ethyl group on the phenyl ring can be replaced with other substituents, such as different alkyl groups, halogens (e.g., fluorine, chlorine), hydroxyl groups, or methoxy (B1213986) groups. nih.gov The position of the substituent on the ring can also be varied (ortho, meta, or para).
Propyl Chain Modification: The length of the alkyl chain connecting the phenyl ring and the nitrogen atom can be altered. Analogues with shorter (ethyl) or longer (butyl, pentyl) chains can be prepared. The chain can also be branched or incorporated into a cyclic system. ub.edu
N-Substitution: The methyl group on the nitrogen can be replaced with other alkyl groups (e.g., ethyl, propyl), cycloalkyl groups, or even aryl groups. nih.gov The synthesis of analogues with different N-substituents can be readily achieved using the reductive amination or acylation/reduction strategies described earlier, simply by using a different primary amine or acylating agent.
The synthesis of these analogues often follows the same fundamental synthetic routes, starting from appropriately substituted precursors. For example, to synthesize an analogue with a different aromatic substituent, one would start with the corresponding substituted phenylpropionaldehyde or related starting material.
The data gathered from testing these analogues helps to build a comprehensive understanding of the SAR, guiding the design of new compounds with improved potency, selectivity, or other desirable properties. mdpi.commdpi.comebi.ac.uk
The following table provides examples of derivatized analogues and the synthetic approaches that could be used for their preparation.
| Analogue Name | Modification | Potential Synthetic Approach |
| [3-(4-Chloro -phenyl)-propyl]-methyl-amine | Aromatic Substitution | Reductive amination of 3-(4-chlorophenyl)propanal (B1313349) with methylamine. |
| [2 -(4-Ethyl-phenyl)-ethyl ]-methyl-amine | Chain Length Modification | Reductive amination of (4-ethylphenyl)acetaldehyde (B1616904) with methylamine. |
| [3-(4-Ethyl-phenyl)-propyl]-ethyl -amine | N-Substitution | Reductive amination of 3-(4-ethylphenyl)propanal with ethylamine. |
| [3-(3 -Ethyl-phenyl)-propyl]-methyl-amine | Positional Isomer | Synthesis starting from 3-ethylbenzaldehyde. |
Structure Activity Relationship Sar Investigations of 3 4 Ethyl Phenyl Propyl Methyl Amine Analogues
Pharmacophore Elucidation and Key Structural Determinants
The essential structural components required for the biological activity of [3-(4-Ethyl-phenyl)-propyl]-methyl-amine and its analogues can be defined by a pharmacophore model. This model typically consists of three key features:
An Aromatic Ring: The 4-ethylphenyl group serves as a crucial hydrophobic region, likely engaging in van der Waals and pi-pi stacking interactions within a corresponding hydrophobic pocket of the biological target.
A Hydrophobic Linker: The three-carbon (propyl) chain acts as a spacer, ensuring the correct distance and orientation between the aromatic ring and the nitrogen atom. Its flexibility allows the molecule to adopt various conformations to fit the binding site.
A Basic Nitrogen Atom: The methyl-amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is critical for forming strong ionic bonds or hydrogen bonds with anionic or polar residues (e.g., aspartate, glutamate, or serine) in the active site of a receptor or enzyme.
Influence of Aromatic Ring Substitutions on Biological Activity
Substituents on the phenyl ring can profoundly alter a compound's activity by modifying its steric, electronic, and lipophilic properties. These changes affect how the molecule binds to its target and can also influence its metabolic stability.
The 4-position of the phenyl ring is a common site for modification. The nature of the alkyl group at this position can significantly impact binding affinity.
Size and Steric Hindrance: The ethyl group in the parent compound provides a balance of lipophilicity and size. Increasing the steric bulk of the substituent at the 4'-position can lead to a decrease in binding affinity, as observed in analogues of other neurologically active compounds. nih.gov This suggests a defined size limit for the hydrophobic pocket that accommodates this part of the molecule.
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect, which can slightly increase the electron density of the aromatic ring. libretexts.org This may enhance pi-pi stacking interactions with the target protein.
The table below summarizes the expected impact of various para-alkyl substitutions on biological activity based on general SAR principles.
| Substitution at Para Position | Expected Impact on Activity | Rationale |
| Hydrogen | Decrease | Reduced lipophilicity and hydrophobic interactions. |
| Methyl | Similar or slightly decreased | Slightly smaller size and lipophilicity compared to ethyl. |
| Ethyl (Parent) | Baseline | Optimal balance of size and lipophilicity for the target. |
| Propyl / Isopropyl | Likely decreased | Increased steric bulk may lead to a poor fit in the binding pocket. nih.gov |
| tert-Butyl | Significant decrease | Large steric hindrance likely prevents optimal binding. nih.gov |
Introducing heteroatoms like oxygen (in a methoxy (B1213986) group) or halogens at the para-position introduces a combination of electronic and steric effects that can fine-tune activity.
Halogens (F, Cl, Br): Halogen atoms are electron-withdrawing through their inductive effect but can donate electron density via resonance. libretexts.org Their primary influence is often to increase lipophilicity and potentially block sites of metabolic oxidation, which can enhance potency and duration of action. mdpi.com For instance, studies on pyrazolopyrimidine analogues showed that a 4-fluoro substitution was among the most potent. mdpi.com
Methoxy Group (-OCH3): A methoxy group is strongly electron-donating via resonance but electron-withdrawing inductively. mdpi.com The resonance effect typically dominates, increasing the electron density of the ring. Like halogens, the methoxy group can also serve as a metabolic blocker. mdpi.com In some series, 4-methoxy substituted compounds have shown high potency. mdpi.com
The table below outlines the effects of common halogen and methoxy substitutions.
| Substitution at Para Position | Expected Impact on Activity | Rationale |
| Fluoro (-F) | Potential increase | Small size, high electronegativity. Can block metabolism and form favorable interactions. mdpi.com |
| Chloro (-Cl) | Potential increase | Larger than fluorine, increases lipophilicity. Often leads to potent analogues. mdpi.com |
| Methoxy (-OCH3) | Potential increase | Strong electron-donating resonance effect. Can also block metabolism. mdpi.commdpi.com |
Impact of Alkyl Chain Length and Branching
The propyl chain connecting the phenyl ring and the nitrogen atom is a critical determinant of activity. Its length dictates the spatial relationship between the key binding groups.
Research on analogous synthetic cathinones has demonstrated a clear relationship between the length of an aliphatic side chain and dopamine (B1211576) uptake inhibition. The potency was found to increase with chain elongation from methyl to propyl, but then decrease with further extension to butyl and pentyl groups. ub.edu This suggests an optimal length for the linker, creating an "inverted U-shape" relationship between chain length and biological activity. ub.edu
Shorter Chains (Ethyl): A two-carbon chain may position the nitrogen atom too close to the aromatic ring, preventing an optimal fit within the binding site.
Longer Chains (Butyl, Pentyl): A chain longer than three carbons may introduce excessive flexibility or position the nitrogen atom beyond its optimal interaction point in the active site. ub.edu Furthermore, increased chain length enhances lipophilicity, which can affect solubility and pharmacokinetic properties. matec-conferences.org
The following table, based on findings from related compound series, illustrates this principle. ub.edu
| Alkyl Chain Length | Relative Potency (Hypothetical) | Rationale |
| Ethyl (2 carbons) | Lower | Suboptimal distance between pharmacophoric elements. |
| Propyl (3 carbons) | Optimal | Ideal spatial arrangement for target binding. ub.edu |
| Butyl (4 carbons) | Lower | Increased flexibility and distance may weaken binding. ub.edu |
| Pentyl (5 carbons) | Lowest | Positions nitrogen well outside the optimal binding region. ub.edu |
Branching on the alkyl chain, for example by adding a methyl group at the alpha or beta position, would introduce a chiral center and add steric bulk, which would be expected to significantly alter the compound's stereoselectivity and binding affinity.
Role of Nitrogen Atom Derivatizations (e.g., N-methylation, N-alkylation)
The substituent(s) on the nitrogen atom directly influence the atom's basicity and steric profile, which are crucial for receptor interaction.
Primary vs. Secondary vs. Tertiary Amines: Generally, secondary amines (like the parent N-methyl compound) show a good balance of activity. Primary amines (lacking the N-methyl group) may bind differently, while tertiary amines (e.g., N,N-dimethyl) introduce more steric bulk, which can either enhance or diminish activity depending on the size of the binding pocket.
N-methylation: The presence of a single methyl group is often beneficial. Studies have shown that N-methylation can be a critical step for the metabolic activation of some amine compounds. nih.gov For other molecules, such as norbelladine (B1215549) derivatives, N-methylation was found to enhance inhibitory activity against enzymes like butyrylcholinesterase. uqtr.ca
N-alkylation with Larger Groups: Replacing the N-methyl group with larger alkyl groups (e.g., N-ethyl, N-propyl) can probe the extent of the binding pocket. In studies of dopamine receptor ligands, introducing larger N-substituents like a 2-phenylethyl group was found to interact with an accessory binding site, leading to potent derivatives. nih.gov
The table below summarizes the effects of various N-substitutions.
| Nitrogen Substitution | Expected Impact on Activity | Rationale |
| -H (Primary Amine) | Altered activity | Different hydrogen bonding capability and basicity. |
| -CH3 (Secondary Amine) | Baseline | Often provides a good balance for activity. uqtr.ca |
| -CH2CH3 (N-Ethyl) | Variable | Probes for additional hydrophobic space near the nitrogen binding site. |
| -CH(CH3)2 (N-Isopropyl) | Likely decreased | Increased steric hindrance may disrupt binding. |
| -(CH3)2 (Tertiary Amine) | Variable | Loses hydrogen bond donor capability; increased steric bulk. |
Conformational Analysis and Its Correlation with Activity
The biological activity of a flexible molecule like this compound is dependent on the three-dimensional conformation it adopts when binding to its target. The propyl chain allows for rotation around its carbon-carbon single bonds, resulting in numerous possible conformations.
For simple alkylamines, the staggered conformation represents the lowest energy state. researchgate.net The biologically active conformation, however, is the specific spatial arrangement that is complementary to the binding site of the target protein. This active conformation may not be the lowest-energy state in solution.
All the structural modifications discussed—aromatic substitution, chain length, and N-alkylation—will influence the molecule's conformational preferences. For example, bulky substituents on the phenyl ring or the nitrogen atom could restrict rotation and favor certain conformations over others. The correlation with activity arises because any structural change that makes it easier for the molecule to adopt the "active" conformation (i.e., lowers the energetic penalty of adopting that shape) will likely lead to higher binding affinity and, consequently, greater biological activity. Conversely, modifications that favor conformations incompatible with the binding site will decrease activity. researchgate.net
Pharmacological Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and literature, specific pharmacological characterization data for the compound this compound, as per the requested detailed outline, could not be located.
The inquiry requested in-depth information regarding the in vitro and pre-clinical pharmacological profile of this compound, with a specific focus on its interactions with various receptors and enzymes. The required data points included:
Target Identification and Receptor Binding Profiles: Affinity for monoamine receptors (dopamine, serotonin (B10506), norepinephrine), interactions with neurotransmitter transporters (DAT, NET, SERT, VMAT-2), and modulation of other receptors such as opioid, NMDA, and adenosine (B11128) receptors.
Enzymatic Modulation and Inhibition Studies: Activity related to Monoamine Oxidase (MAO-A and MAO-B), Aldose Reductase (ALR2), and Dopamine Beta-Hydroxylase (DBH).
Despite targeted searches for binding affinities (Kᵢ values), inhibitory concentrations (IC₅₀ values), and other relevant pharmacological data specifically for this compound, no studies containing these specific experimental results were identified. Consequently, the creation of the requested data tables and the detailed elaboration on its pharmacological characterization as outlined is not possible at this time.
Scientific research on novel chemical entities is an ongoing process, and the absence of published data for a specific compound may indicate that it has not yet been a subject of detailed pharmacological investigation or that the research has not been made publicly available. Therefore, the article focusing solely on the chemical compound “this compound” cannot be generated as per the provided instructions due to the lack of available source material.
Pharmacological Characterization of 3 4 Ethyl Phenyl Propyl Methyl Amine Analogues in Vitro and Pre Clinical Models
Enzymatic Modulation and Inhibition Studies
Other Enzyme System Interactions (e.g., ERK1/2, Elastase, Acetylcholinesterase, Carbonic Anhydrases)
Currently, there is a notable absence of published scientific literature detailing the specific interactions of [3-(4-Ethyl-phenyl)-propyl]-methyl-amine with several key enzyme systems. Comprehensive searches of established scientific databases have not yielded any data on the compound's activity as an inhibitor or modulator of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), elastase, acetylcholinesterase, or carbonic anhydrases. The exploration of how this compound might affect these enzymatic pathways remains an area for future research. The lack of available information prevents a detailed characterization of its potential effects, whether they be inhibitory or activating, on these crucial cellular enzymes.
Cellular Signaling Pathway Analysis
In a similar vein to the specific enzyme interactions, the broader impact of this compound on cellular signaling pathways has not yet been documented in peer-reviewed studies. The mechanisms by which this compound might modulate intracellular communication—such as through receptor-mediated signaling cascades, second messenger systems, or gene expression regulation—are presently unknown. Elucidating these potential interactions is critical for a complete understanding of the compound's pharmacological profile. Future investigations are necessary to map its potential influence on various signaling networks that govern cellular processes.
Functional Assays in Pre-clinical in vitro Models
The functional consequences of cellular exposure to this compound in preclinical in vitro models are also not described in the current body of scientific literature. There are no available reports on its effects in assays that measure physiological or pathophysiological responses at the cellular or tissue level. Such functional assays are essential for determining the compound's potential therapeutic or adverse effects. The absence of this data means that the compound's cellular and physiological activities in controlled in vitro environments have yet to be characterized.
Computational Chemistry and in Silico Modeling of 3 4 Ethyl Phenyl Propyl Methyl Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of [3-(4-Ethyl-phenyl)-propyl]-methyl-amine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
Given its structural similarity to endogenous monoamines and other phenethylamine (B48288) derivatives, logical targets for docking studies include monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as various G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. biomolther.orgmdpi.com
The docking process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as:
Hydrogen Bonds: The secondary amine group is a potential hydrogen bond donor and acceptor.
Hydrophobic Interactions: The ethyl-phenyl group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target's binding site.
Table 1: Hypothetical Molecular Docking Results for this compound This table presents plausible, illustrative data based on typical results for similar compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe155, Val152 |
| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide a wealth of information about its intrinsic properties, which are fundamental to its chemical behavior and interaction with biological systems.
Key parameters derived from DFT studies include:
Optimized Molecular Geometry: DFT can determine the most stable 3D conformation of the molecule, providing precise bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be an area of high negative potential, making it a primary site for protonation and hydrogen bonding.
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
DFT calculations on related N-alkylated compounds have been used to study reaction mechanisms and correlate calculated structural data with experimental results. researchgate.netmdpi.com
Table 2: Representative DFT-Calculated Properties for this compound This table presents plausible, illustrative data based on typical results for similar compounds.
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.2 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 1.3 Debye |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-receptor complex, solvated in a water box with physiological ion concentrations, can reveal important dynamic properties.
Key insights from MD simulations include:
Conformational Flexibility: The propyl chain and the ethyl group allow for considerable conformational freedom. MD simulations can explore the accessible conformations of the molecule both in solution and when bound to a target.
Binding Stability: By running a simulation for tens or hundreds of nanoseconds, the stability of the docked pose can be assessed. The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored to see if it remains in its initial position.
Interaction Dynamics: MD simulations show how intermolecular interactions, like hydrogen bonds, evolve over time. A hydrogen bond that is consistently present throughout the simulation is more significant than one that is transient.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from molecular docking.
Studies on analogous amphetamines have used MD simulations to understand the subtleties of ligand-receptor binding and the role of specific residues in the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict their binding affinity for a specific receptor.
The process involves:
Dataset Compilation: A set of structurally similar phenethylamine analogues with experimentally measured biological activities (e.g., IC50 or Ki values) is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and 3D descriptors (e.g., steric fields, electrostatic fields from a 3D-QSAR method like Comparative Molecular Field Analysis - CoMFA). nih.govmdpi.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).
A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds. The model can also provide valuable insights into the structural features that are most important for activity. For example, a 3D-QSAR model might generate contour maps indicating regions where bulky groups increase activity (favorable steric interaction) or where positive charge is beneficial (favorable electrostatic interaction). mdpi.com Studies on phenethylamine derivatives have successfully used QSAR to build pharmacophore models and guide the design of new ligands with improved potency. nih.govkoreascience.kr
Advanced Analytical Methodologies for Research on 3 4 Ethyl Phenyl Propyl Methyl Amine and Metabolites
Chromatographic Separation Techniques for Research Samples
Chromatographic techniques are fundamental to the analysis of "[3-(4-Ethyl-phenyl)-propyl]-methyl-amine" and its metabolites, providing the necessary separation from endogenous interferences in research samples. The choice of technique depends on the physicochemical properties of the analytes, the complexity of the sample matrix, and the specific research objectives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of many pharmaceutical compounds and their metabolites. For a compound like "this compound," which possesses a basic amine group and a nonpolar substituted phenyl ring, reversed-phase HPLC is the most common approach.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or trifluoroacetic acid, is frequently added to the mobile phase to improve peak shape and resolution by protonating the amine group and minimizing its interaction with residual silanol (B1196071) groups on the stationary phase.
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or Mass Spectrometry |
Note: This is a hypothetical example based on common practices for similar amine-containing compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While primary and secondary amines can sometimes exhibit poor peak shapes in GC due to their polarity and potential for adsorption to the column, derivatization can overcome these limitations. Derivatizing the amine group, for example, through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), can increase volatility and improve chromatographic performance.
For "this compound," a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable for separation.
Illustrative GC Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry |
Note: This is a hypothetical example; derivatization would likely be required for optimal performance.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For high-throughput analysis of "this compound" and its metabolites in numerous research samples, UPLC is often the preferred method. A rapid UPLC-MS/MS method for the analysis of 75 phenethylamines and their derivatives in hair has been developed, showcasing the power of this technique for related compounds. In this method, separation was achieved in 13 minutes on a biphenyl (B1667301) column.
Mass Spectrometry (MS)-Based Detection and Identification
Mass Spectrometry (MS) is an indispensable tool for the detection and structural elucidation of "this compound" and its metabolites, offering high sensitivity and specificity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive identification of the analytes.
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. In a typical workflow for quantitative analysis, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantification in complex matrices.
For "this compound," the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely occur at the C-C bonds of the propyl chain and the C-N bond, leading to characteristic product ions. For instance, α-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This is invaluable for identifying unknown metabolites, as the precise mass can distinguish between compounds with the same nominal mass but different elemental formulas.
Hypothetical MS/MS Fragmentation of this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| 178.1590 [M+H]⁺ | 119.0855 | [C₉H₁₁]⁺ (Ethylbenzyl cation) |
| 178.1590 [M+H]⁺ | 58.0651 | [C₃H₈N]⁺ (Propylimine fragment) |
Note: These are predicted fragmentation pathways based on the structure of the molecule and common fragmentation patterns of similar compounds.
Ion Trap Mass Spectrometry (MSn)
Ion Trap Mass Spectrometry (MSn) is a versatile technique that allows for multiple stages of fragmentation (MS/MS, MS³, etc.) within a single analyzer. This capability is particularly useful for the detailed structural elucidation of unknown metabolites. By isolating a metabolite's ion and subjecting it to successive rounds of fragmentation, a comprehensive fragmentation tree can be constructed, providing rich structural information. This method is highly effective for differentiating isomers, which can be critical in metabolic studies.
Sample Preparation and Extraction Strategies for in vitro Biological Matrices (e.g., Microsomes, Hepatocytes)
The successful quantification and characterization of this compound and its metabolites from complex in vitro biological matrices, such as microsomal and hepatocytic incubations, necessitate robust sample preparation. The primary goal is to remove interfering endogenous components like proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise chromatographic integrity, while ensuring high recovery of the target analytes. The choice of extraction strategy depends on the analyte's physicochemical properties, the required level of cleanliness, and the desired concentration factor.
Solid Phase Extraction (SPE) is a highly selective and versatile technique for sample clean-up and concentration. fishersci.ca For a basic compound such as this compound, which contains a secondary amine group, cation exchange SPE is a particularly effective strategy. This method leverages the ionic interaction between the positively charged analyte (at an appropriate pH) and a negatively charged sorbent.
The typical procedure involves four steps:
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the stationary phase and ensure reproducible retention.
Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the amine to ensure it is protonated (positively charged), is passed through the cartridge. The analyte binds to the sorbent while neutral and acidic interferences pass through.
Washing: The cartridge is washed with a series of solvents to remove weakly bound impurities. A non-polar wash (e.g., with hexane) can remove lipids, followed by a polar wash (e.g., with a low pH buffer or methanol) to remove other matrix components without displacing the analyte.
Elution: The analyte is eluted from the sorbent by a solvent mixture that neutralizes the charge interaction. This is typically achieved using a small volume of an organic solvent containing a basic modifier, such as ammonium (B1175870) hydroxide (B78521) in methanol, which deprotonates the analyte, breaking the ionic bond with the sorbent.
Mixed-mode SPE cartridges, which combine cation exchange with reversed-phase properties, offer enhanced selectivity and can provide exceptionally clean extracts.
Table 1: Hypothetical Recovery of this compound using Different SPE Sorbent Chemistries
| Sorbent Type | Primary Retention Mechanism | Typical Elution Solvent | Expected Recovery (%) | Selectivity |
| C8/C18 (Reversed-Phase) | Hydrophobic Interaction | Acetonitrile or Methanol | 75-90 | Moderate |
| Strong Cation Exchange (SCX) | Ionic Interaction | 5% NH4OH in Methanol | >95 | High |
| Mixed-Mode (C8 + SCX) | Hydrophobic & Ionic | 5% NH4OH in Methanol | >95 | Very High |
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of this compound from an aqueous in vitro matrix, the pH of the sample is a critical parameter. To facilitate its partition into an organic solvent, the sample pH must be adjusted to be at least 2 units above the amine's pKa. This converts the analyte to its neutral, free base form, which is more soluble in organic solvents.
Common organic solvents for extracting basic compounds include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane. After adding the organic solvent to the basified aqueous sample, the mixture is vortexed to facilitate analyte transfer and then centrifuged to achieve complete phase separation. The organic layer containing the analyte is then collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent for analysis.
Table 2: Comparison of Common Solvents for LLE of Basic Analytes
| Organic Solvent | Polarity Index | Density (g/mL) | Extraction Efficiency for Amines | Emulsion Formation |
| Ethyl Acetate | 4.4 | 0.902 | Good to Excellent | Low to Moderate |
| Dichloromethane | 3.1 | 1.33 | Excellent | Moderate to High |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.740 | Good to Excellent | Low |
| Hexane | 0.1 | 0.655 | Poor to Moderate | Low |
Protein precipitation is the simplest and fastest method for sample preparation, often employed in high-throughput screening. windows.net It involves adding a substance, typically a water-miscible organic solvent or a strong acid, to the biological sample to denature and precipitate the proteins. windows.net For in vitro samples from microsomal or hepatocyte incubations, adding three volumes of a cold organic solvent like acetonitrile or methanol to one volume of the sample is a common practice.
After the addition of the precipitating agent, the sample is vortexed and centrifuged at high speed. The supernatant, containing the analyte and other small molecules, is then carefully transferred for direct injection or further processing (e.g., evaporation and reconstitution). While fast and inexpensive, protein precipitation is the least selective method. It does not effectively remove other endogenous components like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.
Table 3: Characteristics of Common Protein Precipitation Agents
| Precipitating Agent | Mechanism | Volume Ratio (Agent:Sample) | Advantages | Disadvantages |
| Acetonitrile | Organic Solvent | 3:1 | High precipitation efficiency, clean supernatant | Can co-extract some lipids |
| Methanol | Organic Solvent | 3:1 | Less harsh than acetonitrile | Lower protein removal efficiency |
| Trichloroacetic Acid (TCA) | Acidification | 1:2 (10% TCA) | Effective protein removal | Can cause analyte degradation, corrosive |
| Zinc Sulfate/Methanol | Co-precipitation | 1:2:2 (Sample:ZnSO4:MeOH) | Very clean supernatant | More complex, potential for analyte loss |
Method Validation and Robustness for Quantitative and Qualitative Research Studies
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For both quantitative and qualitative studies of this compound, validation ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters are defined by international guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) document. europa.eu
Accuracy describes the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements of the same sample. europa.eu
Accuracy is typically evaluated by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) across the calibration range. The determined concentration is compared to the nominal concentration, and the result is expressed as percent recovery. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. nih.gov
Precision is assessed at three levels: europa.eu
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is determined by analyzing multiple replicates of the same QC sample in a single analytical run.
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
Reproducibility: Assesses the precision between different laboratories.
Precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). A %CV of ≤15% is generally acceptable for low, medium, and high QC samples.
Table 4: Example Acceptance Criteria for Precision and Accuracy in a Bioanalytical Method Validation
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | 1 | ≤20% | ≤20% | 80-120% |
| Low QC | 3 | ≤15% | ≤15% | 85-115% |
| Mid QC | 50 | ≤15% | ≤15% | 85-115% |
| High QC | 150 | ≤15% | ≤15% | 85-115% |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower boundaries of a method's performance. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is the lowest concentration on the calibration curve and must meet the acceptance criteria for precision (e.g., %CV ≤20%) and accuracy (e.g., 80-120% of the nominal value). A common approach for establishing the LOQ is to identify the concentration that produces a S/N ratio of 10:1.
For research on the metabolism of this compound, a low LOQ is crucial for accurately profiling the formation of low-abundance metabolites and for determining kinetic parameters in in vitro systems.
Table 5: Typical LOD and LOQ Values for LC-MS/MS Analysis of a Small Molecule Amine
| Parameter | Method of Determination | Typical Value (in matrix) | S/N Ratio |
| LOD | Signal-to-Noise | 0.2 - 0.5 ng/mL | ~3:1 |
| LOQ | Signal-to-Noise | 0.5 - 1.0 ng/mL | ~10:1 |
Chiral Analytical Methods for Stereoisomer Resolution
The separation of stereoisomers, or enantiomers, of this compound and its metabolites is critical for understanding their distinct pharmacological and toxicological profiles. Due to their identical physical and chemical properties in an achiral environment, specialized analytical techniques are required to resolve these chiral compounds. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with mass spectrometry (MS) for sensitive detection and identification. These methods typically involve either direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral agent.
Methodologies for the chiral resolution of structurally analogous amphetamine-type compounds are well-documented and provide a strong framework for the analysis of this compound. These techniques can be broadly categorized into direct and indirect approaches.
Direct Chiral Separation
Direct methods utilize Chiral Stationary Phases (CSPs) in HPLC that create a transient diastereomeric complex with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used for the enantioseparation of chiral amines. yakhak.orgresearchgate.net These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are influenced by the mobile phase composition and temperature. mdpi.com
Another class of effective CSPs is based on cyclodextrins. nih.govnih.gov These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to separation. The choice of the specific cyclodextrin (B1172386) and the mobile phase conditions are crucial for achieving optimal resolution. nih.gov
Indirect Chiral Separation
Indirect methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral HPLC column. nih.govresearchgate.net A common reagent used for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.gov Other reagents, such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro), have also been successfully employed for the chiral determination of amphetamine and related compounds. nih.gov The selection of the derivatizing agent depends on the functional group present in the analyte and the desired chromatographic properties of the resulting diastereomers.
The following tables summarize typical conditions used for the chiral separation of compounds structurally related to this compound, illustrating the common approaches and parameters.
Table 1: Examples of Direct Chiral HPLC Methods for Amine Compounds
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Class |
|---|---|---|---|---|
| Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | 2-propanol/hexane | 1.0 | UV, FL | Chiral Amines |
| Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | 2-propanol/hexane | 1.0 | UV, FL | Chiral Amines |
This table is interactive. Data is illustrative of methods for structurally similar compounds.
Table 2: Examples of Indirect Chiral HPLC Methods for Amine Compounds
| Derivatizing Agent | Stationary Phase (Achiral) | Mobile Phase | Detection | Analyte Class |
|---|---|---|---|---|
| Marfey's Reagent | C18 | Acetonitrile/Water with formic acid | MS/MS | Amphetamines |
| FMOC-L-Proline | C18 | Acetonitrile/Buffer | Fluorescence | Amphetamines |
This table is interactive. Data is illustrative of methods for structurally similar compounds.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for enantiomeric resolution. In CE, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. This method offers high efficiency and requires only small amounts of sample and reagents.
Table 3: Example of Chiral Capillary Electrophoresis Method
| Chiral Selector | Buffer | Voltage (kV) | Detection | Analyte Class |
|---|
This table is interactive. Data is illustrative of methods for structurally similar compounds.
The development of a specific chiral analytical method for this compound and its metabolites would involve screening various CSPs, chiral derivatizing agents, and CE selectors, along with optimizing the chromatographic or electrophoretic conditions to achieve baseline resolution of the enantiomers.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications based on Pre-clinical Findings
Given its core structure, [3-(4-Ethyl-phenyl)-propyl]-methyl-amine is a candidate for modulating monoaminergic systems. Phenylpropylamine scaffolds are known to interact with transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). wikipedia.orgnih.govwikipedia.org Future pre-clinical research should, therefore, begin with a comprehensive screening of its binding affinities and functional activities at these primary targets.
Initial in-vitro assays would establish a foundational pharmacological profile, determining its potency and selectivity. Based on these initial findings, subsequent pre-clinical studies in animal models could explore a range of therapeutic applications. For instance, a compound with significant norepinephrine and dopamine reuptake inhibition could be investigated for its potential in treating attention-deficit/hyperactivity disorder (ADHD) or depression. biomolther.org Conversely, a primary serotonin reuptake inhibitor might be explored for anxiety disorders or obsessive-compulsive disorder.
The ethyl group on the phenyl ring and the N-methyl group are key structural features that will influence its potency, selectivity, and metabolic stability. Pre-clinical studies would need to carefully characterize how these modifications drive its pharmacological effects in comparison to other well-known phenethylamine (B48288) derivatives.
Development of Next-Generation Analogues with Improved Selectivity and Efficacy
The development of novel drugs is a challenging process, often requiring the synthesis and screening of numerous compounds to identify a candidate with optimal properties. mdpi.comnih.gov Following the initial characterization of this compound, a logical next step is the rational design of next-generation analogues. The goal of such medicinal chemistry efforts would be to enhance its therapeutic index by improving selectivity for a specific biological target and refining its efficacy.
Structure-activity relationship (SAR) studies would be crucial. biomolther.org By systematically modifying the core structure—for example, by altering the position or nature of the alkyl substituent on the phenyl ring, changing the length of the propyl chain, or substituting the N-methyl group—researchers can probe the chemical space to identify molecules with superior properties. For instance, if the parent compound shows activity at multiple transporters, analogues could be designed to be highly selective for a single transporter, potentially reducing off-target effects.
Computational modeling and virtual screening can accelerate this process by predicting how structural changes will affect binding affinity and other properties before a compound is synthesized. mdpi.com This approach allows for a more focused and efficient exploration of potential drug candidates.
Integration of Multi-Omics Data in Pharmacological Research
To gain a deeper, more holistic understanding of the biological effects of this compound and its future analogues, the integration of multi-omics data is an essential research direction. pharmafeatures.comomicstutorials.com This approach moves beyond studying the interaction with a single target and instead provides a comprehensive view of the global changes a compound induces within a biological system. nih.govmdpi.com
By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover novel mechanisms of action, identify potential biomarkers for drug response, and better understand inter-individual variability in drug responses. pharmafeatures.comfrontlinegenomics.com For example, transcriptomic analysis of brain tissue from animals treated with the compound could reveal changes in gene expression patterns in pathways related to neuroplasticity, inflammation, or stress response. Metabolomic profiling of plasma or brain samples could identify changes in neurotransmitter levels or other key metabolites, providing direct evidence of the compound's in-vivo effects.
This multi-omics approach is invaluable for building a comprehensive picture of a drug's activity, helping to identify both its therapeutic potential and any unforeseen effects early in the development process. nih.gov
Advancements in Computational Prediction of Biological Activity and Metabolism
Computer-aided drug design has become an indispensable tool in modern pharmacology. stanford.eduresearchgate.net For a novel compound like this compound, computational methods can be applied from the very early stages of research. In silico tools can predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. srce.hrnih.govnih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues based on their chemical structure. researchgate.net Molecular docking simulations can provide insights into the specific binding interactions between the compound and its target proteins, guiding the design of more potent and selective molecules. nih.gov
Furthermore, in silico metabolism prediction tools can identify likely metabolites of the compound, which is critical for understanding its pharmacokinetic profile and potential for drug-drug interactions. researchgate.net By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with drug discovery and development. stanford.edusrce.hr
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing [3-(4-Ethyl-phenyl)-propyl]-methyl-amine with high purity?
- Methodological Answer : A multi-step synthesis is typically employed. For example, coupling reactions (e.g., nucleophilic substitution) between 4-ethylphenylpropyl precursors and methylamine derivatives under controlled pH and temperature can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve ≥98% purity . Reaction progress should be monitored using TLC or HPLC.
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C spectra with computational predictions (e.g., DFT simulations) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) against the theoretical mass.
- IR Spectroscopy : Identify characteristic amine N-H stretching (~3300 cm) and aromatic C-H bending bands .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. For long-term stability (>5 years), lyophilize the compound and use amber vials to avoid photodegradation . Periodically assess purity via HPLC to detect decomposition products.
Advanced Research Questions
Q. How can contradictory data on molecular formula or stereochemistry in literature be resolved?
- Methodological Answer : Discrepancies (e.g., CHNO vs. CHNO) may arise from structural isomerism or analytical errors. To resolve:
- Perform X-ray crystallography to unambiguously determine the 3D structure.
- Use isotopic labeling (e.g., N-methylamine) in synthesis to track substituent positions .
- Cross-validate results with independent databases (e.g., PubChem, CAS) .
Q. What experimental strategies are effective for studying the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., GPCRs, serotonin receptors) using radioligand displacement assays. Measure IC values to quantify potency .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor metabolites via LC-MS/MS .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy derivatives) to identify critical functional groups .
Q. How can researchers address challenges in solubility for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for aqueous compatibility.
- Salt formation : Convert the free base to hydrochloride or citrate salts to enhance hydrophilicity .
- Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles to improve bioavailability and reduce toxicity .
Data Contradiction and Reproducibility
Q. What steps should be taken if experimental reactivity contradicts computational predictions?
- Methodological Answer :
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better model steric effects or electron delocalization .
- Experimental controls : Repeat reactions under anhydrous conditions or with alternative catalysts (e.g., Pd/C vs. Raney Ni) to rule out environmental interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
